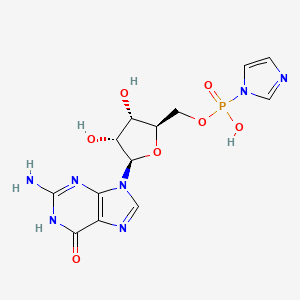
Ethyl 4-(dipropylsulfamoyl)benzoate
Overview
Description
Ethyl 4-(dipropylsulfamoyl)benzoate (EDSB) is a compound with the molecular formula C15H23NO4S . It is also known by other names such as Probenecid impurity D [EP] and UNII-4P8TV3VB42 . The compound has a molecular weight of 313.4 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI string is InChI=1S/C15H23NO4S/c1-4-11-16(12-5-2)21(18,19)14-9-7-13(8-10-14)15(17)20-6-3/h7-10H,4-6,11-12H2,1-3H3 . The Canonical SMILES string is CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC .Physical and Chemical Properties Analysis
The compound has a molecular weight of 313.4 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 9 rotatable bonds . The topological polar surface area is 72.1 Ų . The heavy atom count is 21 .Scientific Research Applications
Antioxidant Capacity and Chemical Reactions
Research on antioxidants, such as the study on ABTS/PP decolorization assays, sheds light on the chemical behavior and potential applications of similar compounds in evaluating antioxidant capacity. The investigation into reaction pathways of antioxidants provides insights into how compounds like Ethyl 4-(dipropylsulfamoyl)benzoate might interact in various biochemical or pharmacological contexts, potentially serving as a precursor or participant in antioxidant reactions or as a compound of interest in studying oxidative stress and its mitigation (Ilyasov et al., 2020).
Role in Food and Beverage Preservation
While the request excludes direct references to preservatives, understanding the structural and functional properties of compounds used in food preservation, such as benzoate salts, can provide insights into the potential applications of this compound in similar contexts. Research into the safety, efficacy, and mechanisms of action of these preservatives could guide the exploration of new applications for this compound in extending shelf life or maintaining the quality of food and beverage products (Piper & Piper, 2017).
Environmental and Health Safety of Chemical Compounds
Investigations into the environmental and health safety of chemical compounds, such as the review of benzoate plasticizers, provide a framework for assessing similar compounds. These studies cover aspects like toxicity, biodegradability, and potential health risks, which are crucial for determining the safety profile of this compound in both industrial applications and consumer products (Stanhope & Netzel, 2003).
Biomarkers in Forensic Toxicology
Research on biomarkers such as ethyl glucuronide and ethyl sulfate in forensic toxicology highlights the importance of chemical metabolites in understanding exposure, metabolism, and the physiological effects of substances. Similar methodologies and insights could apply to studying the metabolism and biological impact of this compound, especially in contexts related to pharmacokinetics and toxicology (Alsayed et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, Ethyl benzoate, indicates that it is a combustible liquid . It recommends keeping the compound away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place .
Mechanism of Action
Target of Action
Ethyl 4-(dipropylsulfamoyl)benzoate, also known as Probenecid Ethyl Ester , is a chemical compound whose primary targets are yet to be fully identified. It is an impurity of Probenecid , a medication primarily used to treat gout.
Mode of Action
Probenecid works by inhibiting the organic anion transporter (OAT) proteins in the kidneys, thereby reducing the renal excretion of certain drugs . This increases their concentration in the blood, enhancing their efficacy.
Biochemical Pathways
Probenecid inhibits the reabsorption of uric acid in the proximal tubule of the kidney, leading to increased excretion of uric acid in the urine .
Result of Action
As an analog of Probenecid, it might share some of its effects, such as increasing the plasma concentration of certain drugs and promoting the excretion of uric acid .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-(dipropylsulfamoyl)benzoate are not fully elucidated. It is known that benzoate compounds can act as local anesthetics . They can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that benzoate compounds can act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that benzoate compounds can reduce the excitability of the membrane and have no effect on the resting potential . They achieve this by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is known that benzoate metabolism in the human body has been studied with the host perspective
Properties
IUPAC Name |
ethyl 4-(dipropylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-4-11-16(12-5-2)21(18,19)14-9-7-13(8-10-14)15(17)20-6-3/h7-10H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZKXPBFUZXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269662 | |
| Record name | Ethyl 4-[(dipropylamino)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70190-76-0 | |
| Record name | Ethyl 4-[(dipropylamino)sulfonyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70190-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(dipropylsulfamoyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070190760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-[(dipropylamino)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-(DIPROPYLSULFAMOYL)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P8TV3VB42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















